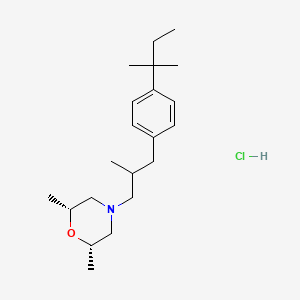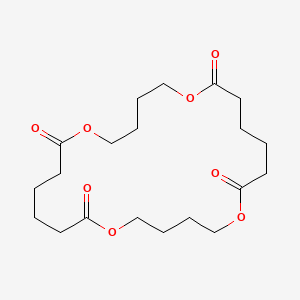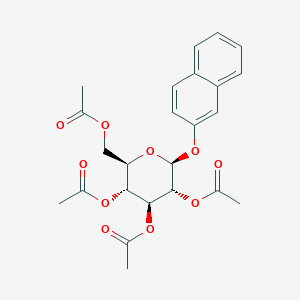
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of an amino group at the 21st position.
Oxidation and Reduction: These steps are used to achieve the desired oxidation state at various positions on the molecule.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and hormone regulation.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds .
Mecanismo De Acción
The primary mechanism of action of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the inhibition of the enzyme aromatase. By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly useful in the treatment of estrogen-dependent cancers .
Comparación Con Compuestos Similares
Similar Compounds
17,21-Dihydroxypregn-4-ene-3,11,20-trione: A corticosteroid hormone with similar structural features.
17α-Hydroxyprogesterone: Another steroid hormone with hydroxyl groups at specific positions.
Uniqueness
What sets 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride apart from similar compounds is its potent aromatase inhibitory activity. This unique property makes it particularly valuable in the treatment of hormone-dependent cancers, where reducing estrogen levels is crucial for therapeutic efficacy.
Propiedades
Número CAS |
110428-56-3 |
|---|---|
Fórmula molecular |
C21H30ClNO4 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,14-15,18,26H,3-8,10-11,22H2,1-2H3;1H |
Clave InChI |
QXNKZQSPNGXLGY-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
Sinónimos |
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)


![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)





